molecular formula C14H17N5O B1414454 N-(4-ethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine CAS No. 1306739-82-1

N-(4-ethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Cat. No. B1414454
CAS RN: 1306739-82-1
M. Wt: 271.32 g/mol
InChI Key: LOZPHVODHQRACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine (EPP-DHP) is a synthetic compound that has been studied for its potential applications in science and medicine. It is a derivative of guanidine and has a unique structure that makes it suitable for a variety of research and medical applications. EPP-DHP has been studied as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and neurodegenerative diseases. In addition, EPP-DHP has been studied for its ability to interact with certain proteins and enzymes, as well as its potential to modulate gene expression.

Scientific Research Applications

Synthesis and Structure

  • The compound has been synthesized and its structure confirmed using IR, MS, 1H NMR, and elemental analysis, revealing weak herbicidal activity (He, Wang, & Li, 2006).
  • Another study explored the cyclocondensation reaction of this compound with benzaldehyde, yielding a product supported by various spectral data and theoretical investigations (Sachdeva, Dolzhenko, & Chui, 2008).

Biological and Antimicrobial Activities

  • Research on dihydropyrimidine derivatives, including this compound, has indicated potential for antimicrobial activity, specifically against Gram-negative and Gram-positive bacteria, and pathogenic yeast (Gössnitzer, Feierl, & Wagner, 2002).
  • Synthesis of N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidines, related to this compound, has shown Na/H exchange inhibitory activities, suggesting potential therapeutic applications (Yamamoto et al., 1998).

Other Applications

  • Molecular docking studies have been conducted on derivatives of this compound, indicating affinity with specific proteins, suggesting potential applications in drug development (Holam, Santhoshkumar, & Killedar, 2022).
  • Another study synthesized N-aryl-N′-(2-pyrimidinyl) guanidine derivatives, including this compound, demonstrating marked antimicrobial effects against Escherichia coli (Eisa, Tayel, Yousif, & El-kerdawy, 1990).

properties

IUPAC Name

1-(4-ethylphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-3-10-4-6-11(7-5-10)17-13(15)19-14-16-9(2)8-12(20)18-14/h4-8H,3H2,1-2H3,(H4,15,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZPHVODHQRACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)C)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-ethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 2
N-(4-ethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 3
N-(4-ethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 4
Reactant of Route 4
N-(4-ethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 5
N-(4-ethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 6
N-(4-ethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

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